molecular formula C15H15NO3 B312448 2,6-dimethoxy-N-phenylbenzamide

2,6-dimethoxy-N-phenylbenzamide

Cat. No.: B312448
M. Wt: 257.28 g/mol
InChI Key: AVVOMQBZPZJLJP-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-phenylbenzamide is a benzamide derivative characterized by methoxy groups at the 2- and 6-positions of the benzene ring and an N-phenyl substituent. Its synthesis typically involves palladium-mediated decarboxylation reactions followed by coupling with isothiocyanates or other acylating agents . The compound has been characterized using techniques such as electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (¹H NMR), confirming its structural integrity .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2,6-dimethoxy-N-phenylbenzamide

InChI

InChI=1S/C15H15NO3/c1-18-12-9-6-10-13(19-2)14(12)15(17)16-11-7-4-3-5-8-11/h3-10H,1-2H3,(H,16,17)

InChI Key

AVVOMQBZPZJLJP-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2

Synonyms

2,6-dimethoxy-N-phenylbenzamide

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name Substituents Key Properties/Applications References
2,6-Dimethoxy-N-phenylbenzamide 2,6-OCH₃, N-Ph Stabilizes intermediates in thioamide synthesis; requires base for arylisothiocyanate reactions
2,6-Dichloro-N-phenylbenzamide 2,6-Cl, N-Ph Dihedral angles: 48.5° and 65.1° between aromatic rings; forms intermolecular N–H⋯O hydrogen bonds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(2-hydroxy-tert-butyl) N,O-bidentate directing group for metal-catalyzed C–H functionalization
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 4-OCH₂OEt, N-(2,3-Cl₂-Ph) Pesticide; chloro-substituents enhance bioactivity
2-Chloro-N-(2,6-dichlorophenyl)benzamide 2-Cl, N-(2,6-Cl₂-Ph) Trans conformation of N–H and C=O bonds; similar to dichlorophenyl analogs

Key Observations :

  • Methoxy vs. Chloro Substituents : Methoxy groups (as in this compound) are electron-donating, enhancing solubility in polar solvents, whereas chloro groups (e.g., 2,6-dichloro-N-phenylbenzamide) increase lipophilicity and steric hindrance, affecting crystallinity and intermolecular interactions .
  • Directing Groups : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal coordination, unlike the methoxy groups in this compound, which may limit catalytic versatility .

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